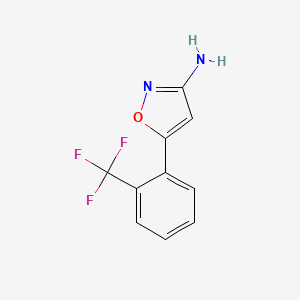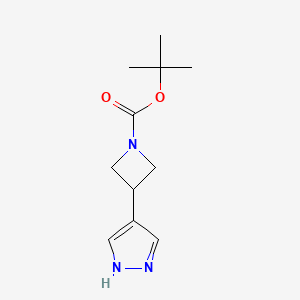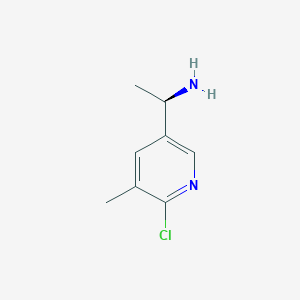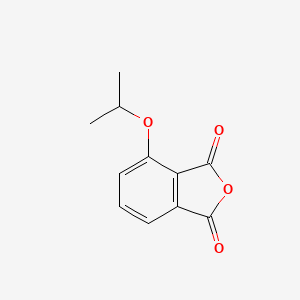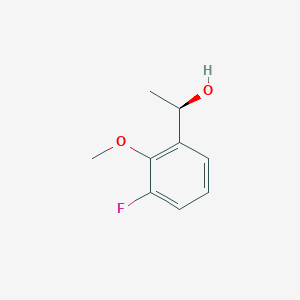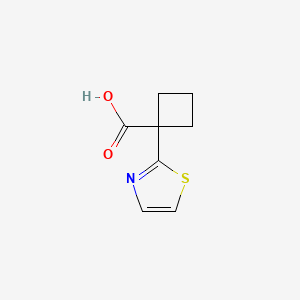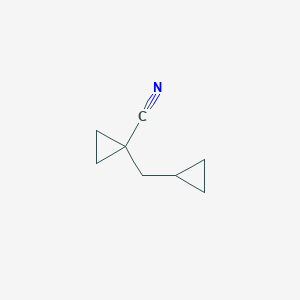
1-(2-Bromo-3-nitrophenyl)ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Bromo-3-nitrophenyl)ethan-1-amine is an organic compound with the molecular formula C8H9BrN2O2 It is a derivative of phenylamine, where the phenyl ring is substituted with bromine and nitro groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromo-3-nitrophenyl)ethan-1-amine typically involves the bromination and nitration of phenylamine derivativesThe reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and concentrated nitric acid for nitration .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Bromo-3-nitrophenyl)ethan-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like lithium aluminum hydride or hydrogenation over a palladium catalyst.
Oxidation Reactions: The amine group can be oxidized to a nitroso or nitro group under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar solvents.
Reduction: Lithium aluminum hydride in ether or hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Substitution: Formation of azides or thiols.
Reduction: Conversion to 1-(2-Amino-3-nitrophenyl)ethan-1-amine.
Oxidation: Formation of nitroso or nitro derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2-Bromo-3-nitrophenyl)ethan-1-amine has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds with antimicrobial or anticancer properties.
Biological Studies: Investigated for its effects on cellular pathways and potential as a biochemical probe.
Industrial Applications: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-(2-Bromo-3-nitrophenyl)ethan-1-amine involves its interaction with specific molecular targets. The bromine and nitro groups can participate in electrophilic and nucleophilic reactions, respectively. These interactions can modulate biological pathways, potentially leading to antimicrobial or anticancer effects. The exact molecular targets and pathways are subject to ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-1-(3-nitrophenyl)ethan-1-one: Similar structure but with a ketone group instead of an amine.
1-(2-Bromo-4-nitrophenyl)ethan-1-amine: Similar structure with different substitution pattern on the phenyl ring.
2-Bromo-1-(4-ethylphenyl)ethan-1-one: Similar brominated phenyl structure with an ethyl group.
Uniqueness
1-(2-Bromo-3-nitrophenyl)ethan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. The presence of both bromine and nitro groups allows for diverse chemical transformations and applications in various fields .
Eigenschaften
Molekularformel |
C8H9BrN2O2 |
|---|---|
Molekulargewicht |
245.07 g/mol |
IUPAC-Name |
1-(2-bromo-3-nitrophenyl)ethanamine |
InChI |
InChI=1S/C8H9BrN2O2/c1-5(10)6-3-2-4-7(8(6)9)11(12)13/h2-5H,10H2,1H3 |
InChI-Schlüssel |
ZSNCXPUGHDTUDD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=C(C(=CC=C1)[N+](=O)[O-])Br)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl({[5-(4-methylphenyl)furan-2-yl]methyl})amine](/img/structure/B13605965.png)
